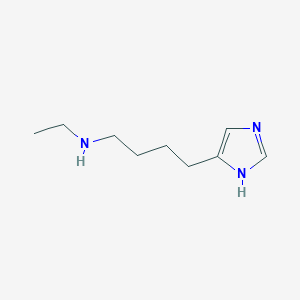

N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine

Descripción

N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features an ethyl group attached to the nitrogen atom and a butan-1-amine chain linked to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Propiedades

Fórmula molecular |

C9H17N3 |

|---|---|

Peso molecular |

167.25 g/mol |

Nombre IUPAC |

N-ethyl-4-(1H-imidazol-5-yl)butan-1-amine |

InChI |

InChI=1S/C9H17N3/c1-2-10-6-4-3-5-9-7-11-8-12-9/h7-8,10H,2-6H2,1H3,(H,11,12) |

Clave InChI |

KIDYDIXDUYDRBZ-UHFFFAOYSA-N |

SMILES canónico |

CCNCCCCC1=CN=CN1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the imidazole ring .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds. These products have diverse applications in pharmaceuticals and other industries .

Aplicaciones Científicas De Investigación

N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential therapeutic applications.

Industry: It is used in the production of agrochemicals, dyes, and other functional materials

Mecanismo De Acción

The mechanism of action of N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-imidazol-1-yl)butan-1-amine: Lacks the ethyl group on the nitrogen atom.

N-Methyl-4-(1H-imidazol-4-yl)butan-1-amine: Features a methyl group instead of an ethyl group.

N-Ethyl-4-(1H-imidazol-1-yl)butan-1-amine: The imidazole ring is substituted at a different position.

Uniqueness

N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the nitrogen atom and the butan-1-amine chain enhances its solubility and reactivity, making it a valuable compound for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.